molecular formula C13H15BrClN3OS2 B2745357 5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride CAS No. 1189880-66-7

5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride

Cat. No. B2745357
CAS RN: 1189880-66-7
M. Wt: 408.76
InChI Key: ZLGZYTBOPULZJH-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride” is a complex organic molecule. It contains several functional groups including a bromine atom, a thiophene ring, a carboxamide group, and a tetrahydrothiazolo[5,4-c]pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydrothiazolo[5,4-c]pyridine ring, followed by the introduction of the bromine atom and the thiophene ring. The carboxamide group could be introduced in a subsequent step .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydrothiazolo[5,4-c]pyridine ring is a heterocyclic ring containing nitrogen and sulfur atoms . The thiophene ring is a five-membered aromatic ring with a sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could influence its solubility .

Scientific Research Applications

Synthesis and Biological Activity

Compounds bearing structural similarities to the one have been synthesized using both conventional and microwave-assisted methods, showcasing their significance in the development of new chemical entities with valuable biological activities. For instance, derivatives of isothiazolopyridines and pyridothiazines have been prepared, highlighting the versatility and potential pharmacological relevance of these frameworks Youssef, Azab, & Youssef, 2012. Such compounds are of interest due to their analgesic and antiparkinsonian activities, suggesting a potential for the development of new therapeutic agents Amr, Maigali, & Abdulla, 2008.

Heterocyclic Chemistry

The synthesis of new pyridothienopyrimidines and related heterocycles has been achieved, demonstrating the synthetic utility of thiazolopyridine derivatives as precursors for various heterocyclic compounds. This underscores the compound's relevance in the exploration of novel chemical spaces for drug discovery and material science El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010.

Antimicrobial and Anticonvulsant Properties

Thiazolo[4,5-d]pyrimidines, a class related to the target compound, have shown promising antibacterial activity, indicating the potential for the development of new antimicrobial agents. This highlights the role of such compounds in addressing the growing concern of antibiotic resistance Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011. Additionally, derivatives of isothiazolopyrano(thiopyrano)[4,3-d]pyridine and isothiazolo[4,5-b]-2,7-naphthyridine have been explored for their anticonvulsant activities, further showcasing the therapeutic potential of this chemical framework Paronikyan, Noravyan, Dzhagatspanyan, Nazaryan, & Paronikyan, 2002.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug or a biologically active compound, its mechanism of action would depend on its interactions with biological targets .

Future Directions

The future research directions for this compound would depend on its intended use. If it is a potential drug, future studies could focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

5-bromo-N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3OS2.ClH/c1-2-17-6-5-8-10(7-17)20-13(15-8)16-12(18)9-3-4-11(14)19-9;/h3-4H,2,5-7H2,1H3,(H,15,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGZYTBOPULZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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